An In-depth Technical Guide to the Chemical Properties of N-(4-methyl-3-nitrobenzyl)morpholine
An In-depth Technical Guide to the Chemical Properties of N-(4-methyl-3-nitrobenzyl)morpholine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(4-methyl-3-nitrobenzyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource in the laboratory.
Core Chemical Identity and Physical Properties
N-(4-methyl-3-nitrobenzyl)morpholine is a substituted aromatic compound incorporating a morpholine ring. Its core structure consists of a toluene molecule functionalized with a nitro group and a morpholine moiety linked via a methylene bridge.
Table 1: Physicochemical Properties of N-(4-methyl-3-nitrobenzyl)morpholine
| Property | Value | Source/Rationale |
| CAS Number | 750632-03-2 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| IUPAC Name | 4-((4-methyl-3-nitrophenyl)methyl)morpholine | PubChem |
| Appearance | Expected to be a pale yellow crystalline solid | Inferred from related nitroaromatic compounds.[2] |
| Melting Point | Estimated to be in the range of 70-80 °C | Based on the melting point of the regioisomer 4-(3-nitrobenzyl)morpholine (73 °C).[3] |
| Boiling Point | > 300 °C (decomposes) | Estimated based on the high molecular weight and presence of polar functional groups. The regioisomer 4-(3-nitrobenzyl)morpholine has a boiling point of 346.8 °C at 760 mmHg.[3] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents such as ethanol, acetone, and dichloromethane. | Inferred from the properties of morpholine and nitrobenzyl compounds.[2][4][5] |
Synthesis and Mechanistic Insights
The synthesis of N-(4-methyl-3-nitrobenzyl)morpholine can be efficiently achieved through a nucleophilic substitution reaction. This approach leverages the reactivity of a benzylic halide with the secondary amine of the morpholine ring.
Proposed Synthetic Pathway
The most direct and logical synthesis involves the reaction of 4-methyl-3-nitrobenzyl chloride with morpholine in the presence of a mild base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of N-(4-methyl-3-nitrobenzyl)morpholine.
Detailed Experimental Protocol
Materials:
-
4-methyl-3-nitrobenzyl chloride
-
Morpholine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-nitrobenzyl chloride (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (10 mL per mmol of benzyl chloride).
-
Addition of Morpholine: While stirring the suspension, add morpholine (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-(4-methyl-3-nitrobenzyl)morpholine.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for N-(4-methyl-3-nitrobenzyl)morpholine
| Technique | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | Aromatic Protons: δ 7.5-8.0 ppm (m, 3H); Benzylic Protons: δ 3.5-3.7 ppm (s, 2H); Morpholine Protons (O-CH₂): δ 3.6-3.8 ppm (t, 4H); Morpholine Protons (N-CH₂): δ 2.4-2.6 ppm (t, 4H); Methyl Protons: δ 2.5-2.6 ppm (s, 3H) | The aromatic protons will be in the downfield region due to the electron-withdrawing nitro group. The benzylic protons will appear as a singlet. The morpholine protons will show two distinct triplets, with the protons adjacent to the oxygen being more deshielded. The methyl group will be a singlet in the typical alkyl region.[8][9][12] |
| ¹³C NMR | Aromatic Carbons: δ 120-150 ppm; Benzylic Carbon: δ ~60 ppm; Morpholine Carbons (O-CH₂): δ ~67 ppm; Morpholine Carbons (N-CH₂): δ ~54 ppm; Methyl Carbon: δ ~20 ppm | The aromatic carbons will have characteristic shifts influenced by the substituents. The benzylic carbon will be in the typical range for a carbon attached to a nitrogen and an aromatic ring. The morpholine carbons will show two distinct signals.[8][11][14][15] |
| IR Spectroscopy | N-O Asymmetric Stretch: ~1520 cm⁻¹; N-O Symmetric Stretch: ~1345 cm⁻¹; C-N Stretch: ~1115 cm⁻¹; C-O-C Stretch: ~1115 cm⁻¹; Aromatic C-H Stretch: ~3050 cm⁻¹; Aliphatic C-H Stretch: ~2850-2950 cm⁻¹ | The nitro group will exhibit two strong, characteristic stretching bands. The C-N and C-O-C stretches of the morpholine ring will likely overlap.[10][13] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 236; Key Fragments: m/z = 136 (M - morpholine), m/z = 100 (morpholinomethyl cation) | Electron ionization would likely show the molecular ion peak. Fragmentation would be expected to occur at the benzylic position, leading to the loss of the morpholine group or the formation of a morpholinomethyl cation. |
Chemical Reactivity and Potential Applications
The chemical reactivity of N-(4-methyl-3-nitrobenzyl)morpholine is dictated by its three primary functional components: the nitroaromatic ring, the benzylic position, and the morpholine moiety.
Caption: Key reactivity sites of N-(4-methyl-3-nitrobenzyl)morpholine.
Reactivity of the Nitroaromatic Ring
-
Reduction: The nitro group can be readily reduced to an amine using various reducing agents such as H₂/Pd-C, Sn/HCl, or Fe/HCl. This transformation provides a route to the corresponding aniline derivative, a versatile intermediate for further functionalization, for instance, in the synthesis of heterocyclic compounds or for amide coupling reactions.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this is less common than reactions at the nitro group itself.
Reactivity at the Benzylic Position
-
Hydrogenolysis: The C-N bond at the benzylic position can be cleaved under certain hydrogenolysis conditions, which could be a consideration in deprotection strategies if this moiety is used as a protecting group.[16]
Reactivity of the Morpholine Moiety
-
Basicity: The nitrogen atom of the morpholine ring is basic and can be protonated by acids to form the corresponding morpholinium salt.[17] The pKa of the conjugate acid is expected to be around 7.4, similar to N-methylmorpholine.[18]
-
N-Oxidation: The tertiary amine of the morpholine ring can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA.
Potential Applications in Drug Discovery
The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[19][20][21][22] The presence of the nitroaromatic group allows for straightforward chemical modification, making N-(4-methyl-3-nitrobenzyl)morpholine a potentially valuable building block for the synthesis of novel therapeutic agents.
Derivatives of morpholine have shown a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[19][23][24] The title compound could serve as a precursor for libraries of compounds to be screened for various biological targets.
Safety and Handling
No specific safety data for N-(4-methyl-3-nitrobenzyl)morpholine is currently available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance and by considering the hazards of its constituent functional groups.
-
Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin. They should be handled in a well-ventilated fume hood.
-
Morpholine Derivatives: Morpholine and its derivatives can be corrosive and irritating to the skin, eyes, and respiratory tract.[4]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.
Conclusion
N-(4-methyl-3-nitrobenzyl)morpholine is a compound of interest with potential applications in synthetic and medicinal chemistry. While a complete experimental profile is yet to be established, its chemical properties and reactivity can be reliably predicted. The synthetic route is straightforward, and its functional groups offer multiple handles for further chemical modification. As with any novel compound, it should be handled with appropriate safety precautions until comprehensive toxicological data is available. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this and related molecules.
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